Mandelic acid, alpha-cyclopentyl-, (1-methyl-1,2,5,6-tetrahydro-4-pyridyl)methyl ester, hydrochloride
Description
This compound is a mandelic acid derivative with a cyclopentyl substitution at the alpha position and a complex ester moiety. The ester group comprises a 1-methyl-1,2,5,6-tetrahydro-4-pyridylmethyl structure, and the compound is stabilized as a hydrochloride salt. Its IUPAC name reflects the cyclopentyl group, tetrahydropyridine ring, and ester linkage, while synonyms include variants like "Cyclopentaneglycolic acid, alpha-cyclopentyl-, 1-methyl-1,2,5,6-tetrahydro-4-pyridylmethyl ester hydrochloride" . The tetrahydropyridine moiety is notable for its presence in bioactive molecules, though its exact pharmacological role in this compound remains uncharacterized in the provided evidence.
Properties
CAS No. |
36174-87-5 |
|---|---|
Molecular Formula |
C20H28ClNO3 |
Molecular Weight |
365.9 g/mol |
IUPAC Name |
(1-methyl-1,2,3,6-tetrahydropyridin-1-ium-4-yl)methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate;chloride |
InChI |
InChI=1S/C20H27NO3.ClH/c1-21-13-11-16(12-14-21)15-24-19(22)20(23,18-9-5-6-10-18)17-7-3-2-4-8-17;/h2-4,7-8,11,18,23H,5-6,9-10,12-15H2,1H3;1H |
InChI Key |
ISXPAICCRCTWQF-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1CCC(=CC1)COC(=O)C(C2CCCC2)(C3=CC=CC=C3)O.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Grignard Reagent Route for α-Cyclopentyl Methyl Mandelate
A prominent method for preparing the α-cyclopentyl methyl mandelate intermediate involves a multi-step synthesis starting with the formation of a Grignard reagent, followed by reaction with methyl benzoylformate, and concluding with hydrolysis and esterification steps to yield the pure ester.
Step 1: Preparation of α-Cyclopentyl Chloride Grignard Reagent
- Magnesium granules (146 g) are reacted with cyclopentyl chloride (90 g initially, then additional portions) in anhydrous diethyl ether or tetrahydrofuran (THF) under nitrogen atmosphere.
- The reaction is controlled to maintain slight boiling, ensuring complete formation of the Grignard reagent of α-chlorocyclopentane.
- Reaction time: approximately 1 hour after complete addition.
Step 2: Formation of α-Cyclopentyl Methyl Mandelate Crude Product
- Methyl benzoylformate (500 g) is dissolved in anhydrous diethyl ether or THF (1200 ml) to form a solution.
- The Grignard reagent from Step 1 is added dropwise to the methyl benzoylformate solution at 5–10°C, then allowed to warm to room temperature and stirred for 2 hours.
- The reaction mixture is quenched with 50% sulfuric acid solution and extracted with ethyl acetate.
- Washing with saturated sodium bicarbonate and sodium chloride solutions follows, then drying and concentration yields the crude α-cyclopentyl methyl mandelate (about 643 g).
Step 3: Purification via Hydrolysis and Esterification
- Hydrolysis: The crude product is refluxed with potassium hydroxide aqueous solution in ethanol for 6–7 hours. The reaction is monitored by thin-layer chromatography (TLC).
- After concentration, the pH is adjusted to 4–5 with 50% sulfuric acid, and the product is extracted with ethyl acetate multiple times.
Drying, filtering, concentrating, and recrystallization in toluene yield α-cyclopentyl racemic mandelic acid (about 377 g, 63% yield).
Esterification: The mandelic acid is dissolved in methanol, and sulfuric acid is added dropwise. The mixture is refluxed for 15–16 hours.
- After concentration, the mixture is extracted with ethyl acetate and washed with saturated sodium bicarbonate and sodium chloride solutions.
- Drying, filtering, concentrating, and distillation yield the pure α-cyclopentyl methyl mandelate as a colorless oil (about 211 g, 53% yield).
Overall Yield and Advantages
- Total yield of the product is approximately 29.65%.
- Advantages include the use of commonly available reagents, relatively simple synthesis steps, low toxicity, cost-effectiveness, and operational safety.
Table 1: Summary of Grignard Reagent Route
| Step | Reagents & Conditions | Product Yield | Notes |
|---|---|---|---|
| 1. Grignard reagent | Mg + cyclopentyl chloride in ether/THF, N2 atmosphere | - | Controlled addition, slight boiling |
| 2. Reaction with methyl benzoylformate | Dropwise addition at 5–10°C, room temp stirring 2 h | Crude product ~643 g | Extraction and washing steps |
| 3a. Hydrolysis | Reflux with KOH in ethanol 6–7 h, pH adjusted 4–5 | Mandelic acid 377 g | TLC monitored, recrystallization in toluene |
| 3b. Esterification | Reflux with sulfuric acid in methanol 15–16 h | Pure ester 211 g | Extraction, washing, distillation |
| Overall | ~29.65% total yield | Safe, low cost, scalable |
Improved Process for Cyclopentyl Mandelic Acid Ester (Glycopyrrolate Intermediate)
Another method focuses on the preparation of the cyclopentyl mandelic acid ester derivative, which is a precursor to the quaternary ammonium salt form of glycopyrrolate.
Direct Esterification Using Sulfonyl Compounds
- Cyclopentyl mandelic acid is reacted with a sulfonyl compound (e.g., N-methyl-3-(p-toluenesulphonyloxy)pyrrolidine) in the presence of a base such as sodium carbonate and a solvent like acetonitrile.
- The reaction is carried out at mild temperatures, typically 50 to 130°C, preferably 70 to 100°C.
- This process avoids hazardous reagents like carbonyl diimidazole (CDI), which require long reaction times (>18 hours) and produce problematic byproducts.
Purification and Yield
- The cyclopentyl mandelic acid ester is isolated in high yield and purity without further purification.
- The product can be directly subjected to quaternization to form glycopyrrolate.
- An example reported a 95.6% purity yield of 11.5 g from 10 g starting acid.
Advantages
- The method is more industrially viable due to shorter reaction times, milder conditions, and elimination of expensive, hazardous reagents.
- Simplified workup and purification improve scalability and reduce production costs.
Table 2: Summary of Sulfonyl Compound Esterification Route
| Parameter | Details |
|---|---|
| Starting material | Cyclopentyl mandelic acid |
| Reagent | N-methyl-3-(p-toluenesulphonyloxy)pyrrolidine |
| Base | Sodium carbonate |
| Solvent | Acetonitrile |
| Temperature range | 50–130°C (preferably 70–100°C) |
| Reaction time | Shorter than 18 hours (exact time not specified) |
| Product purity | >95% (HPLC) |
| Advantages | Mild conditions, no hazardous reagents, high yield, easy purification |
Comparative Notes on Preparation Methods
| Aspect | Grignard Reagent Route | Sulfonyl Compound Esterification Route |
|---|---|---|
| Starting materials | Cyclopentyl chloride, methyl benzoylformate, Mg | Cyclopentyl mandelic acid, sulfonyl compound |
| Reaction complexity | Multi-step with hydrolysis and esterification | Single-step esterification |
| Reaction time | Several hours per step, total longer time | Shorter reaction time |
| Use of hazardous reagents | Avoids highly hazardous reagents | Avoids CDI and other hazardous reagents |
| Purification | Requires multiple extraction and recrystallization | Minimal purification needed |
| Overall yield | Approx. 30% total | High yield (>90%) |
| Industrial scalability | Good, but multi-step | Better, due to simplicity and mild conditions |
| Cost and safety | Low cost, low toxicity | Cost-effective, safer reagents |
Chemical Reactions Analysis
Ester Hydrolysis
The ester functional group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and alcohol.
| Reaction Type | Acid-Catalyzed Hydrolysis | Base-Promoted Saponification |
|---|---|---|
| Conditions | HCl (aq.), reflux | NaOH (aq.), ethanol, reflux |
| Reactants | Ester + H<sub>2</sub>O | Ester + OH<sup>−</sup> |
| Products | Cyclopentylmandelic acid + (1-methyl-1,2,5,6-tetrahydro-4-pyridyl)methanol | Sodium cyclopentylmandelate + alcohol |
| Mechanistic Pathway | Nucleophilic acyl substitution with water | Nucleophilic attack by hydroxide ion |
-
Key Insight : The hydrochloride counterion may act as an acid catalyst in hydrolysis . Saponification under basic conditions would deprotonate the α-hydroxyl group, enhancing electron withdrawal from the ester carbonyl .
Oxidation of α-Hydroxy Group
The α-hydroxyl group in the mandelic acid moiety can be oxidized to a ketone, forming a benzil derivative.
| Oxidizing Agent | Pyridinium Chlorochromate (PCC) | Potassium Permanganate (KMnO<sub>4</sub>) |
|---|---|---|
| Conditions | Dichloromethane, room temperature | Acidic or neutral aqueous solution |
| Product | Cyclopentylphenylglyoxalate ester | Cyclopentylphenylglyoxalate ester |
| Yield Considerations | High selectivity for ketone formation | Potential over-oxidation to carboxylic acid |
-
Structural Impact : Oxidation eliminates the chiral center at the α-carbon, altering stereochemical properties .
Decarboxylation Pathways
If hydrolyzed to the free acid, the compound may undergo decarboxylation under thermal or catalytic conditions.
| Conditions | Thermal (150–200°C) | Copper Chromite Catalyst |
|---|---|---|
| Reactant | Cyclopentylmandelic acid | Cyclopentylmandelic acid |
| Product | Cyclopentylphenylketone + CO<sub>2</sub> | Cyclopentylphenylketone + CO<sub>2</sub> |
| Mechanism | Radical or concerted elimination | Metal-catalyzed dehydrogenation |
-
Literature Support : Decarboxylative halogenation mechanisms (e.g., Hunsdiecker reaction) involve similar radical intermediates but require silver carboxylate precursors .
Functionalization of the Tetrahydro-Pyridyl Moiety
The 1-methyl-1,2,5,6-tetrahydro-4-pyridyl group may undergo further modifications:
Quaternization
| Reagent | Methyl Iodide (CH<sub>3</sub>I) | Benzyl Chloride (C<sub>6</sub>H<sub>5</sub>CH<sub>2</sub>Cl) |
|---|---|---|
| Conditions | Polar aprotic solvent (e.g., DMF), 60°C | Base (e.g., K<sub>2</sub>CO<sub>3</sub>), reflux |
| Product | Quaternary ammonium salt | Benzylated pyridinium salt |
Ring Hydrogenation
| Catalyst | Palladium on Carbon (Pd/C) | Platinum Oxide (PtO<sub>2</sub>) |
|---|---|---|
| Conditions | H<sub>2</sub> (1–3 atm), ethanol | H<sub>2</sub> (1–3 atm), acetic acid |
| Product | 1-Methylpiperidin-4-ylmethyl ester | 1-Methylpiperidin-4-ylmethyl ester |
-
Steric Considerations : The tetrahydro-pyridyl group’s bicyclic structure may hinder hydrogenation kinetics .
Anion Exchange
The hydrochloride salt can undergo counterion substitution with stronger acids:
| Reagent | Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>) | Trifluoroacetic Acid (TFA) |
|---|---|---|
| Conditions | Aqueous solution, stoichiometric | Anhydrous conditions |
| Product | Sulfate or bisulfate salt | Trifluoroacetate salt |
Thermal Decomposition
At elevated temperatures (>200°C), the ester may decompose via:
Scientific Research Applications
Antimicrobial Activity
Mandelic acid derivatives are noted for their antimicrobial properties. The hydrochloride form of this compound has been investigated for its effectiveness against a range of bacterial strains. Studies indicate that it may inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antibacterial agents.
Anti-Cancer Potential
Research has suggested that mandelic acid derivatives could play a role in cancer therapy. The compound's ability to modulate cellular pathways may enhance its efficacy as an anti-cancer agent. For instance, the ester form has shown promise in preclinical models by inducing apoptosis in cancer cells.
Neurological Applications
The unique structure of mandelic acid, alpha-cyclopentyl-, (1-methyl-1,2,5,6-tetrahydro-4-pyridyl)methyl ester may confer neuroprotective properties. Its interaction with neurotransmitter systems has been explored for potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Drug Delivery Systems
This compound's ester functionality allows it to be utilized in drug delivery systems. It can be engineered to release active pharmaceutical ingredients in a controlled manner, enhancing therapeutic outcomes while minimizing side effects. Research indicates that nanoparticles incorporating mandelic acid derivatives can improve drug solubility and bioavailability.
Enzyme Modulation
Mandelic acid derivatives are known to affect enzyme activity within biological systems. They can act as inhibitors or activators of specific enzymes involved in metabolic pathways. For example, studies have reported that mandelic acid derivatives can modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism.
Chiral Separation Techniques
The compound's chiral nature makes it suitable for applications in chiral chromatography and enantioselective synthesis. Research into the use of magnetic chiral sorbents has demonstrated effective separation of mandelic acid enantiomers, which is vital for producing optically pure compounds in pharmaceuticals .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antibacterial effects of mandelic acid derivatives revealed significant inhibition against Staphylococcus aureus. The research employed various concentrations of the hydrochloride form and demonstrated a dose-dependent response.
Case Study 2: Neuroprotective Effects
In animal models simulating neurodegenerative conditions, mandelic acid derivatives were shown to reduce neuronal death and improve cognitive function metrics. This suggests potential therapeutic roles in managing diseases like Alzheimer's.
Case Study 3: Drug Delivery System Development
A recent investigation into nanoparticle formulations containing mandelic acid derivatives highlighted improved drug release profiles and enhanced therapeutic efficacy compared to conventional delivery methods.
Mechanism of Action
The mechanism of action of mandelic acid, alpha-cyclopentyl-, (1-methyl-1,2,5,6-tetrahydro-4-pyridyl)methyl ester, hydrochloride involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
LS-58003 (CAS 93101-35-0)
- Structure : Cyclopentaneglycolic acid, alpha-(1-propynyl)-, 1-methyl-1,2,5,6-tetrahydro-4-pyridylmethyl ester.
- Key Differences : The alpha substituent is a propynyl group (C≡C-CH2) instead of cyclopentyl. The propynyl group may enhance lipophilicity and metabolic stability compared to the cyclopentyl group, though specific data are unavailable .
Amrubicin Hydrochloride Intermediate (Ester 37)
- Structure : A mandelic acid-derived ester used to resolve racemic mixtures during amrubicin synthesis.
- Key Differences : The ester group is simpler (levorotatory mandelate), lacking the tetrahydropyridine ring. The cyclopentyl group in the target compound may confer steric effects that alter binding or solubility compared to this intermediate .
- Synthetic Relevance : Esterification with mandelic acid achieved 33% yield in amrubicin synthesis, contrasting with higher yields (92–97%) for simpler mandelic acid esters (e.g., methyl, ethyl) via Fischer–Speier methods .
1-Acetyl-2-r,6-c-bis(4-Chlorophenyl)-3-Methyl-1,2,5,6-Tetrahydropyridin-4-Yl Acetate
- Structure : Features a tetrahydropyridine ring substituted with chlorophenyl groups and acetylated at two positions.
- Key Differences: The chlorophenyl substituents enhance aromatic interactions, while the target compound’s cyclopentyl group provides aliphatic bulk.
Functional Analogues
MPTP (1-Methyl-4-Phenyl-1,2,5,6-Tetrahydropyridine)
- Structure : Contains a tetrahydropyridine ring with a phenyl substituent.
- Key Differences: MPTP is a neurotoxin causing Parkinsonism via selective dopaminergic neuron damage.
Mandelic Acid Esters (Methyl, Ethyl, n-Butyl)
- Structure : Simple alkyl esters of mandelic acid.
- Key Differences : Shorter alkyl chains (methyl, ethyl) improve biodegradability compared to bulkier esters. The target compound’s tetrahydropyridine-containing ester may reduce biodegradability due to steric hindrance, as observed in ionic liquid studies .
Physicochemical and Pharmacological Properties
Research Findings and Gaps
- Synthesis : The target compound’s esterification method is unspecified, but analogous mandelic acid esters are synthesized via Fischer–Speier esterification (high yields) or resolution with chiral acids (lower yields) .
- Toxicity: No direct data exist for the target compound. However, tetrahydropyridine derivatives like MPTP highlight the need for rigorous neurotoxicity evaluation .
- Applications: Potential roles as a synthetic intermediate or pharmacological agent are inferred from structurally related compounds (e.g., LS-58003, amrubicin intermediates) .
Biological Activity
Mandelic acid derivatives have garnered attention in pharmacological research due to their diverse biological activities. The compound Mandelic acid, alpha-cyclopentyl-, (1-methyl-1,2,5,6-tetrahydro-4-pyridyl)methyl ester, hydrochloride is notable for its unique structural characteristics that enhance its biological efficacy. This article explores the biological activity of this compound, drawing from various studies and findings.
Structural Overview
The compound has a complex structure characterized by the combination of a mandelic acid moiety and a tetrahydropyridine group. Its molecular formula is with a molecular weight of approximately 351.9 g/mol. The presence of these functional groups contributes to its pharmacological properties.
Biological Activity
Research indicates that mandelic acid derivatives exhibit significant biological activities, including:
- Antimicrobial Activity : Mandelic acid and its derivatives have shown efficacy against various bacterial strains. The hydrochloride form enhances solubility and bioavailability, making it suitable for therapeutic applications.
- Anticancer Properties : Some studies suggest that mandelic acid derivatives can induce apoptosis in cancer cells. For instance, methenamine mandelate has been observed to convert to formaldehyde in acidic environments, leading to DNA damage and subsequent cell cycle arrest in cancer cells.
- Modulation of Receptor Activities : There is evidence that mandelic acid derivatives can interact with neurotransmitter receptors, potentially influencing neurological pathways and offering therapeutic benefits in neurodegenerative conditions .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is provided:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Mandelic Acid | CHO | Simple structure; used in various pharmaceutical applications. |
| Glycopyrrolate | CHBrNO | A well-known muscarinic antagonist; used for treating respiratory issues. |
| Alpha-Cyclopentylmandelic Acid | CHO | Impurity in glycopyrrolate synthesis; less complex than the target compound. |
| Mandelic Acid, 1-Methyl-4-Piperidyl Ester | CHNO | Similar pharmacological activity but different structural characteristics. |
The unique combination of functional groups in mandelic acid, alpha-cyclopentyl-, (1-methyl-1,2,5,6-tetrahydro-4-pyridyl)methyl ester enhances its biological activity compared to these similar compounds.
Case Studies
Several studies highlight the therapeutic potential of mandelic acid derivatives:
- Study on Melasma Treatment : A clinical trial compared the efficacy of salicylic-mandelic acid peels versus glycolic acid peels in treating melasma. Patients treated with salicylic-mandelic acid showed significant improvement in pigmentation compared to those receiving glycolic acid peels .
- Antitumor Activity : Research involving methenamine mandelate demonstrated its ability to induce apoptosis in cancer cells through a pH-sensitive mechanism that releases formaldehyde . This study underscores the potential application of mandelic acid derivatives in cancer therapy.
- Urinary Antibacterial Agent : Methenamine mandelate has been studied for its role as a urinary antibacterial agent, converting to formaldehyde under acidic conditions typical of urine . This property highlights its utility in treating urinary tract infections.
Q & A
Q. What are the recommended experimental design strategies for optimizing the synthesis of this compound?
Methodological Answer: Utilize Design of Experiments (DoE) to systematically explore reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, a fractional factorial design can identify critical variables influencing yield and purity while minimizing experimental runs . Coupling this with quantum chemical calculations (e.g., transition state analysis) can predict optimal conditions, as demonstrated in integrated computational-experimental frameworks like those from ICReDD .
Q. How should researchers characterize the stereochemical purity of this compound, given its chiral centers?
Methodological Answer: Employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) and compare retention times against enantiomerically pure standards. For absolute configuration confirmation, X-ray crystallography or NMR-based Mosher ester analysis is recommended. Pharmaceutical reference standards (e.g., EP/JP monographs) provide validated protocols for analogous mandelic acid derivatives .
Q. What analytical techniques are critical for detecting impurities in this hydrochloride salt?
Methodological Answer: Use LC-MS/MS to identify trace impurities (e.g., unreacted intermediates, stereoisomers) with high sensitivity. Cross-reference spectral data with established impurity profiles from pharmacopeial guidelines (e.g., EP/ICH Q3A/B). For inorganic counterion validation (Cl⁻), ion chromatography or Volhard titration is essential .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reaction mechanisms proposed for this compound’s synthesis?
Methodological Answer: Apply density functional theory (DFT) to model competing reaction pathways (e.g., nucleophilic substitution vs. radical mechanisms). Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots). Discrepancies may arise from solvent effects or unaccounted intermediates; refine models using implicit/explicit solvation or microkinetic simulations .
Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?
Methodological Answer: Conduct accelerated stability studies using a matrix of pH (1–13) and temperature (40–80°C) conditions. Monitor degradation via HPLC-UV/PDA and identify degradation products with HRMS . For mechanistic insights, perform isotopic labeling (e.g., deuterated solvents) to track hydrolysis pathways .
Q. How can researchers design a structure-activity relationship (SAR) study for derivatives of this compound?
Methodological Answer: Synthesize analogs with systematic substitutions (e.g., cyclopentyl → cyclohexyl, pyridyl → piperidinyl) and evaluate biological activity using in vitro assays (e.g., receptor binding). Pair this with molecular docking to correlate steric/electronic properties (logP, H-bond donors) with activity. For validation, apply multivariate statistical analysis (e.g., partial least squares regression) .
Data Analysis and Interpretation
Q. How should researchers address conflicting spectroscopic data (e.g., NMR shifts vs. computational predictions)?
Methodological Answer: Reconcile discrepancies by revisiting computational parameters (e.g., solvent model, conformational sampling). Validate experimental NMR assignments using 2D techniques (COSY, NOESY) and compare with GIAO-DFT chemical shift predictions . Document deviations >0.5 ppm as potential indicators of unmodeled solvent-solute interactions .
Q. What statistical methods are appropriate for analyzing batch-to-batch variability in synthesis?
Methodological Answer: Apply ANOVA to quantify variability sources (e.g., raw material quality, operator technique). For multivariate analysis, use principal component analysis (PCA) to cluster batches based on impurity profiles and physicochemical properties. Implement control charts (e.g., Shewhart) for real-time process monitoring .
Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility of catalytic asymmetric synthesis for this compound?
Methodological Answer: Publish full experimental details, including catalyst pre-treatment protocols and moisture/oxygen exclusion methods . Share raw spectral data in repositories (e.g., Zenodo) and validate results via round-robin testing across independent labs. Adhere to FAIR data principles for computational workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
